

GBR 12935: A Technical Guide for Parkinson's Disease Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GBR 12935

Cat. No.: B1674642

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **GBR 12935**, a potent and selective dopamine reuptake inhibitor, and its application in preclinical models of Parkinson's disease. This document details the core mechanism of action of **GBR 12935**, provides established experimental protocols for its use in rodent models, presents key quantitative data, and visualizes relevant biological pathways and experimental workflows.

Core Concepts: Mechanism of Action

GBR 12935 is a piperazine derivative that functions as a high-affinity antagonist to the dopamine transporter (DAT).[1] By binding to DAT, **GBR 12935** effectively blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. This mechanism is of significant interest in Parkinson's disease research, as the disease is characterized by a progressive loss of dopamine-producing neurons in the substantia nigra.[2]

The selectivity of **GBR 12935** for the dopamine transporter over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), makes it a valuable tool for specifically investigating the role of dopamine in motor control and neurodegeneration.

Quantitative Data: Binding Affinities and In Vitro Efficacy

The following tables summarize the binding affinities and inhibitory concentrations of **GBR 12935** for the dopamine, norepinephrine, and serotonin transporters. This data highlights the compound's potency and selectivity.

Table 1: **GBR 12935** Binding Affinity (Kd) and Inhibitory Potency (Ki)

Transporter	Species	Preparation	Kd (nM)	Ki (nM)	Reference
Dopamine Transporter (DAT)	Human	Caudate Nucleus Membranes	2.34 ± 0.18	-	[3]
Dopamine Transporter (DAT)	Rat	Striatal Membranes	5.5	-	[4]
Dopamine Transporter (DAT)	Human	Post-mortem Brain Membranes	1-1.5	30-130	[5]
Dopamine Transporter (DAT)	COS-7 Cells	-	1.08	-	[6]
CYP2D6	Human	P450s expressed in yeast cells	42.2	-	[1]

Table 2: **GBR 12935** Inhibitory Concentration (IC50) Values

Transporter	IC50 (nM)	Reference
Dopamine Transporter (DAT)	3.7	
Norepinephrine Transporter (NET)	289	
Serotonin Transporter (SERT)	1261	

Experimental Protocols

This section provides detailed methodologies for utilizing **GBR 12935** in established rodent models of Parkinson's disease.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

The 6-OHDA model is a widely used neurotoxic model that selectively destroys dopaminergic neurons.

Protocol for 6-OHDA Lesioning and Behavioral Assessment:

- Animal Model: Adult male Sprague-Dawley rats (200-250g).
- Anesthesia: Anesthetize rats with isoflurane.
- Stereotaxic Surgery:
 - Position the rat in a stereotaxic frame.
 - Perform a midline incision to expose the skull.
 - Drill a burr hole over the medial forebrain bundle (MFB) at the following coordinates relative to bregma: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm; Dorsoventral (DV): -7.8 mm.[\[7\]](#)
- 6-OHDA Administration:

- Prepare a solution of 6-OHDA in sterile saline containing 0.02% ascorbic acid to a final concentration of 2 mg/mL.^[7]
- Using a Hamilton syringe, slowly infuse 4 μ L of the 6-OHDA solution into the MFB at a rate of 1 μ L/min.^[7]
- Leave the needle in place for 5 minutes post-infusion to allow for diffusion before slowly retracting it.^[7]
- Post-operative Care: Suture the incision and provide appropriate post-operative care, including soft food and hydration.
- Behavioral Testing (e.g., Rotational Behavior):
 - Two to three weeks post-lesion, assess rotational behavior induced by a dopamine agonist (e.g., apomorphine, 0.5 mg/kg, s.c.) or a dopamine-releasing agent (e.g., d-amphetamine, 5 mg/kg, i.p.).
 - Record the number of full (360°) contralateral turns over a 90-minute period. A stable lesion is typically indicated by a consistent high rate of rotation.

MPTP Mouse Model of Parkinson's Disease

The MPTP model is another common neurotoxic model that recapitulates some of the pathological features of Parkinson's disease.

Protocol for MPTP Administration and Neurochemical Analysis:

- Animal Model: Adult male C57BL/6 mice.
- MPTP Administration:
 - Prepare a solution of MPTP hydrochloride in sterile saline.
 - Administer MPTP via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP, spaced 2 hours apart.
- Tissue Collection and Preparation:

- Seven days after the last MPTP injection, euthanize the mice.
- Rapidly dissect the substantia nigra and striatum.
- Neurochemical Analysis (e.g., Western Blot for Tyrosine Hydroxylase):
 - Homogenize the tissue samples in appropriate lysis buffer.
 - Determine protein concentration using a standard assay.
 - Perform Western blot analysis using antibodies against tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons and terminals.[8]

In Vivo Microdialysis for Measuring Extracellular Dopamine

This technique allows for the direct measurement of neurotransmitter levels in the brain of a freely moving animal.

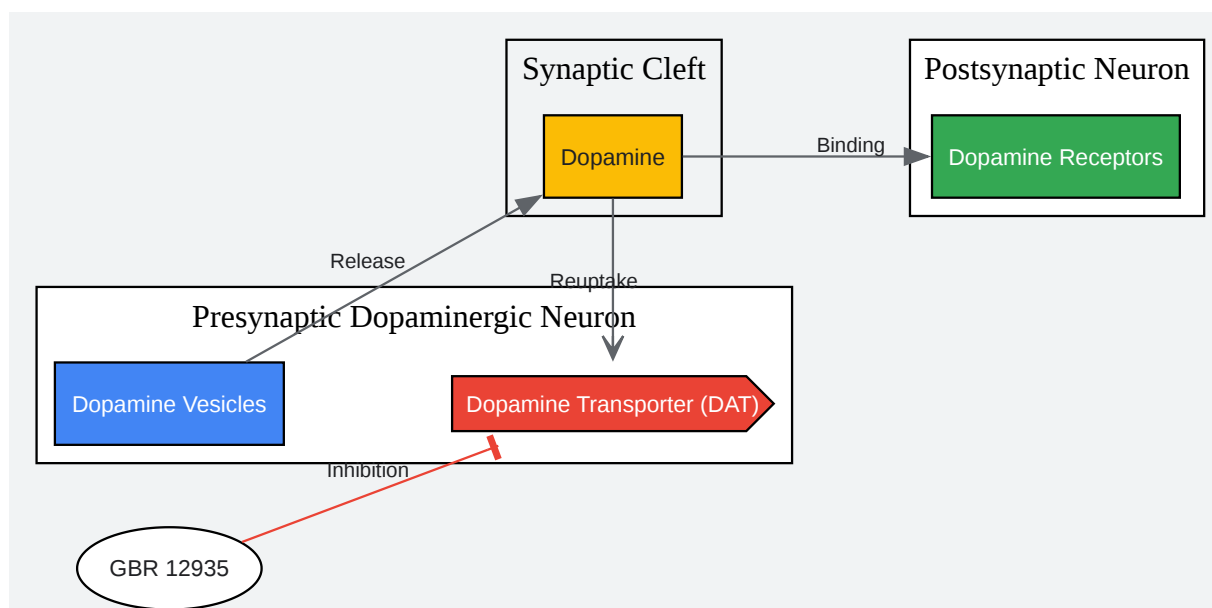
Protocol for In Vivo Microdialysis:

- Animal Model: Rats with a unilateral 6-OHDA lesion.
- Guide Cannula Implantation:
 - Under anesthesia, implant a guide cannula stereotactically into the striatum of the lesioned hemisphere.[9]
- Microdialysis Probe Insertion:
 - After a recovery period, insert a microdialysis probe through the guide cannula.
 - Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 $\mu\text{L}/\text{min}$).
- Sample Collection:

- Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a baseline of extracellular dopamine levels.[10]
- **GBR 12935 Administration:**
 - Administer **GBR 12935** (e.g., via reverse dialysis through the probe or systemic injection) and continue collecting dialysate samples to measure the change in extracellular dopamine concentration. **GBR 12935** at a concentration of 100 μ M in the perfusate can increase extracellular dopamine levels.[6]
- **Dopamine Analysis:**
 - Analyze the dopamine content in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

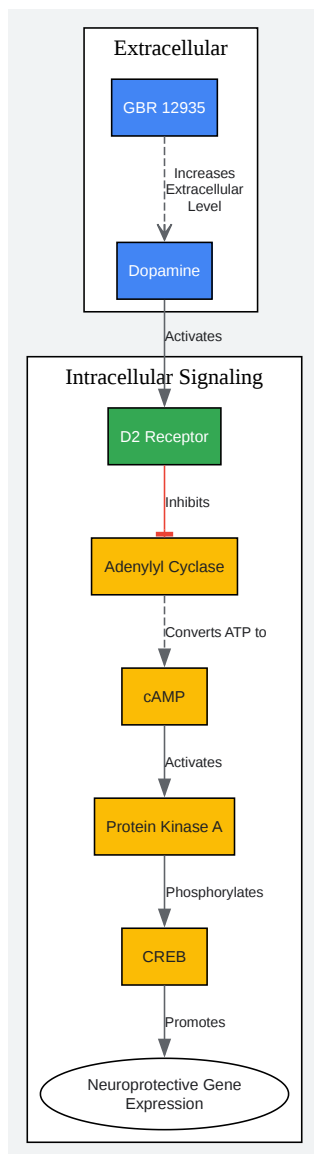
Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of **GBR 12935** in Parkinson's disease research.



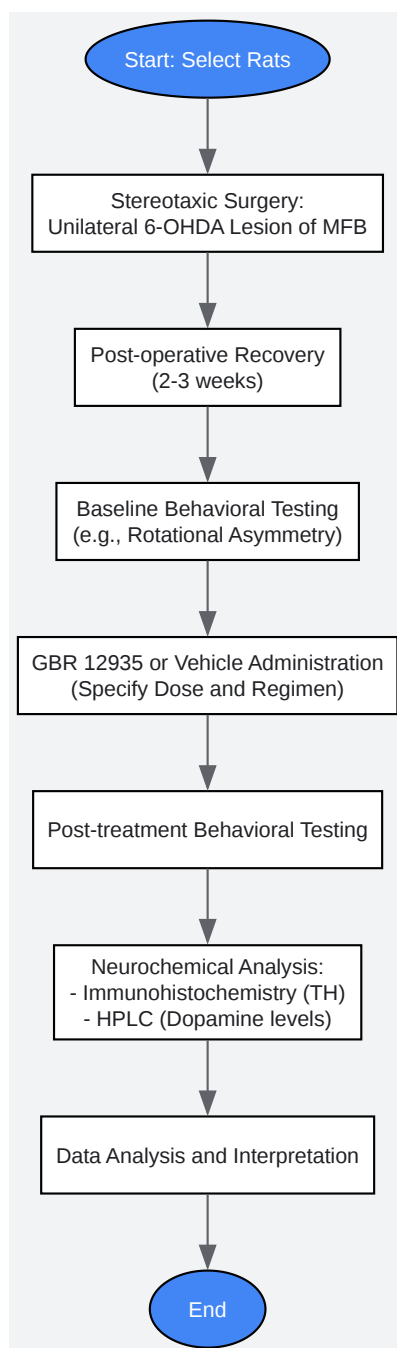
[Click to download full resolution via product page](#)

Caption: Mechanism of action of **GBR 12935** at the dopaminergic synapse.



[Click to download full resolution via product page](#)

Caption: Potential neuroprotective signaling pathway modulated by **GBR 12935**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating **GBR 12935** in a 6-OHDA rat model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Specific binding of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl propyl) piperazine (GBR-12935), an inhibitor of the dopamine transporter, to human CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective and Therapeutic Strategies against Parkinson's Disease: Recent Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [3H]GBR-12935 binding to the dopamine transporter is decreased in the caudate nucleus in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and pharmacological characterization of [3H]GBR 12935 binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]GBR-12935 binding to dopamine uptake sites in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Modeling Parkinson's Disease in Rats | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Quantification of MPTP-induced dopaminergic neurodegeneration in the mouse substantia nigra by laser capture microdissection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo microdialysis studies on somatodendritic dopamine release in the rat substantia nigra: effects of unilateral 6-OHDA lesions and GDNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GBR 12935: A Technical Guide for Parkinson's Disease Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674642#gbr-12935-for-studying-parkinson-s-disease-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com